Product packaging for Octafluorocyclobutane(Cat. No.:CAS No. 115-25-3)

Octafluorocyclobutane

カタログ番号: B090634
CAS番号: 115-25-3
分子量: 200.03 g/mol
InChIキー: BCCOBQSFUDVTJQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Contextualization of Octafluorocyclobutane’s Scientific Significance

The scientific importance of this compound is rooted in its distinctive molecular structure and the strong carbon-fluorine bonds that define it. cymitquimica.com This high degree of fluorination imparts remarkable chemical stability and resistance to reaction, making it a valuable compound in demanding environments. solubilityofthings.com A primary area of its significance is in the semiconductor industry, where high-purity this compound is a critical component in plasma etching processes. efcgases.comgrandit.com.cn In the fabrication of microelectronic devices, C4F8 is used to generate reactive species that precisely etch silicon and other materials. efcgases.comwevolver.com The radicals formed from its plasma can also deposit a protective polymer layer on the sidewalls of etched features, preventing chemical attack and ensuring the structural integrity of microscopic circuits. efcgases.comnih.gov

Furthermore, this compound serves as a building block in polymer science. It functions as a dimer in the synthesis of high-performance fluoropolymers, which are sought after for their exceptional chemical and thermal resistance. efcgases.com Beyond materials science, its properties have led to investigations into its use as a specialized refrigerant, a potential replacement for sulfur hexafluoride as a dielectric gas, and as a contrast agent in medical ultrasound imaging. wikipedia.orgwechemglobal.com

Historical Trajectories of this compound Investigation

The investigation of this compound dates back to the mid-20th century. The method of producing the compound through the dimerization of tetrafluoroethylene (B6358150) was first proposed in 1946 and remains a widely used industrial synthesis method. guidechem.com This process is a homogeneous gas-phase reversible reaction that is highly exothermic. guidechem.com Other production methods that have been developed include the reductive coupling of 1,2-dichloro-1,1,2,2-tetrafluoroethane and the pyrolysis of hexafluoropropene (B89477). wikipedia.orgnewradargas.com In the laboratory setting, small-scale synthesis can be achieved by the direct fluorination of cyclobutane (B1203170). newradargas.com

The atmospheric trajectory of this compound has also been a subject of scientific scrutiny. Studies tracking its presence in the troposphere, using air samples from locations like Cape Grim, Tasmania, have been conducted since 1978. copernicus.orgresearchgate.net These long-term measurements have revealed a steady increase in its atmospheric concentration, rising from 0.35 parts-per-trillion (ppt) in 1978 to 1.2 ppt (B1677978) by 2010. copernicus.orgresearchgate.net Research has identified that a significant source of these emissions is the pyrolysis of hydrochlorofluorocarbon-22 (HCFC-22) during the production of tetrafluoroethylene (TFE) and its polymers. copernicus.orgd-nb.info

Interdisciplinary Research Domains of this compound

This compound's utility extends across several interdisciplinary research fields, a testament to its versatile properties.

Semiconductor Manufacturing: This is one of the most critical applications. It is used as an etchant and cleaning agent in the fabrication of semiconductor devices. grandit.com.cnwechemglobal.com In the Deep Reactive Ion Etching (DRIE) process, C4F8 is used in a passivation step, where it forms a Teflon-like polymer on surfaces, protecting them from lateral etching and enabling the creation of deep, high-aspect-ratio structures. wevolver.comnih.gov

Polymer and Materials Science: The compound is a key monomer for creating specialty fluoropolymers and is also used to modify the properties of other homofluoropolymers. efcgases.comsolubilityofthings.com Its ability to form stable, non-reactive coatings is also utilized in various applications requiring high-performance materials. solubilityofthings.com

Refrigeration and Heat Transfer: It has been investigated and used in specialized applications as a refrigerant, sometimes designated as R-318 or RC318. wikipedia.orgefcgases.commade-in-china.com Its thermodynamic properties make it a candidate for replacing older, ozone-depleting chlorofluorocarbon refrigerants. efcgases.com

Medical Applications: In the medical field, this compound is employed as a contrast agent for ultrasound imaging. wechemglobal.com It has also been studied for use in vitreous and aqueous humor replacement in ophthalmology. ebi.ac.uk

Food Industry: Due to its chemical inertness and non-toxic nature, it is approved for use as a propellant in some aerosolized food products and as a food packaging gas. wikipedia.orgebi.ac.uknih.gov It is listed under the E number E946 in the European Union. wikipedia.org

Fire Suppression: As a non-flammable gas, it is an effective extinguishing agent in certain fire suppression systems. efcgases.com When released from its liquid storage state, it turns into a gas, a process that absorbs heat and can extinguish flames. efcgases.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C4F8
Molar Mass 200.03 g/mol wikipedia.org
Appearance Colorless Gas wikipedia.org
Melting Point -40.1 °C (-40.2 °F; 233.1 K) wikipedia.org
Boiling Point -5.8 °C (21.6 °F; 267.3 K) wikipedia.org
Density (liquid at -5.8 °C) 1.637 g/cm³ wikipedia.org
Density (gas at 15 °C, 1 atm) 8.82 kg/m ³ wikipedia.org
Solubility in Water 0.016 vol/vol (at 1.013 bar and 20 °C) wikipedia.org
Critical Point 115.3 °C at 2.79 MPa wikipedia.org

Table 2: Atmospheric Data for this compound

ParameterValue
Atmospheric Lifetime > 3000 years copernicus.orgresearchgate.net
Global Warming Potential (100-yr) 10,300 copernicus.orgresearchgate.net
Southern Hemisphere Abundance (1978) 0.35 ppt copernicus.orgresearchgate.net
Southern Hemisphere Abundance (2010) 1.2 ppt copernicus.orgresearchgate.net
Recent Rate of Increase ~0.03 ppt/year copernicus.orgresearchgate.net
Recent Global Emissions (2007 est.) ~1.1 Gg/year copernicus.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4F8 B090634 Octafluorocyclobutane CAS No. 115-25-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,1,2,2,3,3,4,4-octafluorocyclobutane
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InChI

InChI=1S/C4F8/c5-1(6)2(7,8)4(11,12)3(1,9)10
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InChI Key

BCCOBQSFUDVTJQ-UHFFFAOYSA-N
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Canonical SMILES

C1(C(C(C1(F)F)(F)F)(F)F)(F)F
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Molecular Formula

C4F8
Record name OCTAFLUOROCYCLOBUTANE
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Related CAS

25510-99-0
Record name Cyclobutane, 1,1,2,2,3,3,4,4-octafluoro-, homopolymer
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DSSTOX Substance ID

DTXSID9041811
Record name Octafluorocyclobutane
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Molecular Weight

200.03 g/mol
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Physical Description

Octafluorocyclobutane is a colorless nonflammable gas. It may be harmful by asphyxiation. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket. It is used to make other chemicals., Liquid, Non-flammable and non-toxic gas; [Merck Index] Colorless odorless liquefied gas; [Air Liquide America MSDS]
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Solubility

0.0236 mg/mL at 25 °C
Record name Octafluorocyclobutane
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CAS No.

115-25-3
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Melting Point

-41.4 °C
Record name Octafluorocyclobutane
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Advanced Synthetic Methodologies and Chemical Transformations of Octafluorocyclobutane

Novel Synthetic Routes for Octafluorocyclobutane

The primary industrial production of this compound involves the dimerization of tetrafluoroethylene (B6358150) (TFE). wikipedia.orgjh-gas.com This process typically includes the pyrolysis of TFE, followed by quenching, filtration, and compression of the resulting gas to isolate this compound. jh-gas.com Another established method is the reductive coupling of 1,2-dichloro-1,1,2,2-tetrafluoroethane. taiyugas.comwikipedia.org

Fluorination of Chlorinated Precursors for this compound Synthesis

A significant pathway for synthesizing this compound involves the fluorination of chlorinated precursors. While direct fluorination of cyclobutane (B1203170) or butane (B89635) feedstocks using elemental fluorine can yield this compound, this method requires multiple steps to achieve complete fluorination of the cyclobutane ring and presents challenges due to the handling of highly reactive fluorine gas, with yields reaching up to 40%. newradargas.com

A more common industrial practice involves the pyrolysis of chlorodifluoromethane (B1668795) (R-22), which is produced by fluorinating chloroform. This high-temperature process (550–750 °C) proceeds through a difluorocarbene intermediate to yield tetrafluoroethylene, the direct precursor for this compound. wikipedia.org

Optimization of Catalytic Systems in this compound Production

Research into catalytic systems aims to improve the efficiency and yield of this compound production. While the thermal dimerization of tetrafluoroethylene is the predominant method, studies have explored the use of catalysts in related processes. For instance, in the pyrolysis of polytetrafluoroethylene (PTFE), which can produce tetrafluoroethylene, various catalysts have been investigated to influence the product distribution. up.ac.za

One study on the catalytic interaction of PTFE with inorganic materials found that while some metal oxides and sulfates could alter the yields of other fluorocarbons, they had no noticeable impact on the yield of this compound. up.ac.za However, in the context of emissions control, plasma catalysis systems utilizing catalysts like γ-Al2O3 have been shown to be effective in the decomposition of this compound, a potent greenhouse gas. nih.govresearchgate.net This indicates the potential for catalytic systems to influence both the synthesis and decomposition of this compound.

One-Step Vapor-Phase Fluorination Advancements for this compound

Advancements in vapor-phase fluorination technology offer potential for more direct and efficient synthesis of fluorinated compounds. For example, a one-step vapor-phase reaction has been developed to prepare trifluoroethylene (B1203016) from 1,1,1,2-tetrafluoroethane (B8821072) using a fluorination cracking catalyst at high temperatures. google.com While this specific process produces a different fluoroalkene, the principles of vapor-phase catalysis could be applied to the synthesis of this compound.

Currently, industrial production often relies on multi-step processes. newradargas.com A circulation-type apparatus for measuring isothermal vapor-liquid equilibria has been used to study binary mixtures containing this compound, indicating the importance of phase behavior in its purification and handling during production. acs.org

Derivatization and Functionalization of this compound

This compound's chemical stability makes it a valuable starting material for synthesizing a range of fluorinated derivatives. guidechem.com

Synthesis of Halogenated this compound Derivatives

The synthesis of halogenated derivatives of this compound can be achieved through various reactions. For example, the thermal cycloaddition of tetrafluoroethylene with other halogenated alkenes can produce highly halogenated cyclobutane derivatives. researchgate.net The dimerization of tetrafluoroethylene itself is a key step in producing this compound. researchgate.net

Furthermore, the reactions of these halogenated cyclobutane derivatives can be controlled. For instance, treatment with metallic zinc can lead to the replacement of iodine with hydrogen or the formation of dimeric products through the elimination of iodine. researchgate.net

Reactions Involving this compound as a Chemical Raw Material

This compound serves as a crucial raw material in the organic fluorine industry. guidechem.com It is a key starting material for the production of other important fluorochemicals. jh-gas.com For example, at high temperatures (around 600°C), this compound can undergo pyrolysis to form a mixture of perfluoroisobutylene (B1208414) and hexafluoropropylene. guidechem.com Both tetrafluoroethylene and hexafluoropropylene are fundamental building blocks for many fluorine-containing copolymers and intermediates for various fluorine compounds. guidechem.com

The following table summarizes some of the key reactions and their products involving this compound and its precursors.

Reactant(s)Catalyst/ConditionsProduct(s)
TetrafluoroethyleneThermal DimerizationThis compound
This compoundHigh Temperature (600°C)Perfluoroisobutylene, Hexafluoropropylene
Polytetrafluoroethylene (PTFE)PyrolysisTetrafluoroethylene, Hexafluoropropylene, this compound
ChlorodifluoromethanePyrolysis (550–750 °C)Tetrafluoroethylene
Halogenated Cyclobutane DerivativesMetallic ZincDehalogenated or Dimeric Products

Polymerization Pathways Involving this compound

This compound (C4F8) is a versatile fluorinated cyclic alkane that participates in several polymerization pathways, leading to the formation of a variety of fluoropolymers. These polymers are of significant interest due to their unique properties, including high thermal stability, chemical inertness, and low surface energy. The primary polymerization routes involving this compound are plasma polymerization and copolymerization. While not a monomer in the traditional sense for addition polymerization, its ring structure and reactivity under specific conditions allow for its incorporation into polymeric materials.

Plasma Polymerization

Plasma polymerization is a significant method for creating thin fluoropolymer films from this compound. efcgases.comresearchgate.net In this process, C4F8 gas is introduced into a reactor where it is subjected to a radio frequency (RF) glow discharge. researchgate.net This energetic environment fragments the this compound molecules into reactive species, including radicals and ions. efcgases.com These reactive species then polymerize on a substrate, forming a highly cross-linked, amorphous fluoropolymer film. researchgate.netuakron.edu

These plasma-polymerized films are often described as "Teflon-like" and are known for their excellent hydrophobic properties, chemical resistance, and thermal stability. researchgate.net The specific properties of the resulting film can be tuned by controlling the plasma process parameters, such as power, pressure, and gas flow rate. researchgate.netresearchgate.net For instance, continuous wave (CW) plasma polymerization of C4F8 tends to favor the formation of CF2 and CF3 functional groups, contributing to high hydrophobicity. researchgate.net Pulsed plasma deposition has also been explored, where varying the duty cycle allows for further control over the chemical structure and wettability of the resulting copolymer films. researchgate.net

Plasma polymerization of this compound is critically important in the semiconductor industry for plasma etching processes. efcgases.com The radicals generated from C4F8 plasma not only etch materials like silicon but can also form a protective polymer layer on the sidewalls of the etched features, preventing chemical attack and ensuring structural integrity. efcgases.com

Table 1: Research Findings on Plasma Polymerization of this compound

Study Focus Key Findings Resulting Polymer Characteristics Reference
Deposition on Polyethylene (B3416737) Capacitively coupled C4F8 plasma was used to synthesize fluorocarbon films. Shielded plasma conditions resulted in higher fluorine concentration and increased hydrophobicity. Hybrid chemical structure with a cross-linked interfacial layer and a hydrophobic surface rich in CF2 groups. researchgate.net
Comparison with C3F8 Atmospheric pressure microplasma jet polymerization showed C4F8 has a much faster deposition rate compared to octafluoropropane (C3F8). Teflon-like chemical structure. researchgate.net
Copolymerization with Benzene (B151609) Sequential plasma polymerization of this compound and benzene. Creates a multilayer optical interference film with a large refractive index contrast. researchgate.net

Copolymerization

This compound can be copolymerized with other monomers to create polymers with tailored properties. A notable example is the plasma copolymerization of C4F8 with acrylic acid (AA). researchgate.netresearchgate.netijirset.com This process allows for the creation of copolymer films where the surface chemistry and wettability can be precisely controlled. researchgate.netijirset.comacs.org By adjusting the ratio of C4F8 to AA and the plasma parameters, surfaces ranging from superhydrophilic to hydrophobic can be produced. The incorporation of acrylic acid introduces carboxylic acid functional groups, which can be used for further chemical modifications. researchgate.net

The ability to tune surface properties makes these copolymers valuable for a range of applications, including the development of biomedical coatings and smart surfaces that respond to stimuli like pH. ijirset.com

Table 2: Copolymerization of this compound with Acrylic Acid

Pulsation Period (Duty Cycle) Effect on Copolymer Resulting Surface Property Reference
Lowering Duty Cycle Increases the concentration of carboxylic acid functional groups from the acrylic acid monomer. Leads to increased hydrophilicity. researchgate.net

Role in Thermal Cycloaddition and as a Dimer

This compound is famously formed via the thermal dimerization of tetrafluoroethylene (TFE) in a [2+2] cycloaddition reaction. researchgate.netmdpi.com This reaction is reversible; at higher temperatures, this compound can undergo ring-opening to revert to TFE. researchgate.net This equilibrium is a fundamental aspect of fluoropolymer chemistry. While C4F8 itself is not typically used as a primary monomer in chain-growth polymerization, it plays a role as a dimer in the synthesis of certain high-performance fluoropolymers. efcgases.com It can also be a byproduct in the pyrolysis of polytetrafluoroethylene (PTFE). up.ac.za

Furthermore, fluoro-olefins, in general, exhibit characteristic cycloaddition reactions to form cyclobutane derivatives. rsc.org Studies have shown that the cycloaddition of fluorinated alkenes can be a favored pathway, even when other ring formations are possible. researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques for Octafluorocyclobutane

Advanced Spectroscopic Methods for Octafluorocyclobutane Analysis

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as radical anions. Anisotropic ESR spectra have been instrumental in characterizing the radical anion of this compound (c-C4F8⁻), which can be generated through methods like γ-irradiation in specialized matrices such as tetramethylsilane (B1202638) (TMS) and 2-methyltetrahydrofuran (B130290) (MTHF). nih.gov

By analyzing the anisotropic hyperfine (hf) couplings in the experimental ESR spectra and comparing them with quantum chemical computations, researchers have been able to elucidate the geometrical and electronic structure of the c-C4F8⁻ radical anion. nih.gov These studies, which are more detailed than those focusing only on isotropic couplings, have revealed significant insights. nih.gov For instance, Unrestricted Hartree-Fock (UHF) computations using the 6-311+G(d,p) basis set suggest that the c-C4F8⁻ radical anion possesses a planar ring structure. nih.gov

The analysis is further refined by using computed 19F principal values and their orientations to evaluate the effective 19F anisotropic hf couplings along the molecular symmetry axes. This information is then correlated with the characteristic features observed in both the experimental and simulated anisotropic spectra. nih.gov The transition from an almost isotropic to an anisotropic spectrum can be observed as the sample is cooled, with the spectrum at 82 K being interpretable as that expected in the rigid limit. acs.org The identification of these radical anions is often confirmed through photoionization experiments using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). researchgate.net

Table 1: Computational Methods and Basis Sets for c-C4F8⁻ Radical Anion ESR Studies

Computational MethodBasis SetApplicationReference
Unrestricted Hartree-Fock (UHF)6-311+G(d,p)Geometry optimization, predicting planar ring structure nih.gov
B3LYP, MP26-31+G(d,p), 6-311+G(d,p)Geometry optimizations acs.org
B3LYP, MP26-31+G(2df,p), 6-311+G(2df,p)ESR hyperfine splitting computations acs.org
Time-Dependent B3LYP (TD-B3LYP)6-311+G(d,p)Computation of excitation energies and oscillator strengths acs.org

Fourier Transform Infrared (FTIR) spectroscopy is a versatile and non-destructive technique used to identify molecular components by analyzing their infrared absorption spectra. ebsco.comnih.govgasmet.com In the context of this compound, high-resolution FTIR spectroscopy has been employed to measure its absolute infrared photoabsorption cross-sections at different temperatures, such as 279 and 297 K. open.ac.uk These measurements are fundamental for estimating the radiative forcing and global warming potential of c-C4F8. open.ac.uk

FTIR is also a key method for characterizing the chemical composition and structure of plasma-polymerized films derived from this compound. rsc.orgimt.si By analyzing the infrared spectra of these films, researchers can identify the functional groups present, providing insights into the polymerization process and the final structure of the deposited material. rsc.orgresearchgate.net For example, FTIR can help in understanding the extent of defluorination and the preservation of the cyclic structure during plasma polymerization. aip.org

Table 2: Applications of FTIR Spectroscopy in this compound Studies

ApplicationKey FindingsReference
Atmospheric ScienceMeasurement of absolute infrared photoabsorption cross-sections to determine radiative forcing and global warming potential. open.ac.uk
Plasma PolymerizationCharacterization of the chemical structure and functional groups of plasma-polymerized this compound films. rsc.orgimt.siresearchgate.net
Material ScienceComparison of the structure and composition of films deposited from different fluorocarbons. aip.org

Optical Emission Spectroscopy (OES) is a non-intrusive diagnostic tool that provides valuable information about the species present in a plasma. cnr.it By analyzing the light emitted from the plasma, OES can identify excited atoms, molecules, and radicals, which are crucial for understanding the plasma chemistry and the mechanisms of etching and deposition processes. cnr.itresearchgate.net

In this compound plasmas, OES is used to monitor the presence of various species. For instance, studies have shown that the emission from C2 radicals is significant in c-C4F8 plasmas, which is different from what is observed in CF4 plasmas. bohrium.com The intensity of these emissions can be correlated with plasma parameters such as radio-frequency (RF) power and gas pressure. researchgate.netbohrium.com

OES, particularly when combined with actinometry, can also be used to estimate the relative concentrations of ground-state species in the plasma. cnr.it This technique is essential for controlling the C/F ratio in SF6/c-C4F8 plasmas, which in turn influences the etching profile of materials like silicon. aip.org

Table 3: Observed Species in this compound Plasmas by OES

SpeciesWavelength (nm)SignificanceReference
Fluorine (F)703.9, 685.8Key etchant species aip.org
Carbon (C)517.1Influences passivation layer formation aip.org
C2 RadicalsSwan system bandsImportant in high-density fluorocarbon plasmas bohrium.com
CF2 RadicalsUV absorptionPrecursor for fluorocarbon film deposition cnr.it
ArF Excimer193Observed in Ar-fluorocarbon mixtures cnr.it
Ar2F Excimer290 (continuum)Observed in Ar-fluorocarbon mixtures cnr.it

Mass spectrometry (MS) is a highly sensitive analytical technique used for the identification and quantification of chemical species. In the study of this compound, gas chromatography-mass spectrometry (GC-MS) is a primary tool for analyzing its purity and identifying impurities. google.com It can detect even trace amounts of other fluorocarbons, ensuring the high purity required for applications like semiconductor etching. google.com

Furthermore, mass spectrometry is crucial for identifying the thermal decomposition products of fluoropolymers, including those that may generate this compound. cdc.gov For example, this compound has been identified as a known decomposition product of polytetrafluoroethylene (PTFE). tandfonline.comnih.gov Time-of-flight secondary ion mass spectrometry (ToF-SIMS) is another powerful variant used to study the surface of plasma-polymerized fluoropolymer films, providing detailed information about their chemical structure. aip.org

Table 4: Identified Decomposition and Related Products of this compound Processes by Mass Spectrometry

CompoundAnalytical MethodContextReference
Cyclohexafluorobutene (FC-C1316)GC-MSImpurity formed during purification of crude this compound. google.com
Perfluoro-2-methylbutane (C5F12)TD-GC-MSTentative degradation product of 6:2 FTOH in emissions. tandfonline.com
1H,1H,2H-perfluoro-1-octene (C8H3F13)TD-GC-MSTentative degradation product of 6:2 FTOH in emissions. tandfonline.com
C8H3F12OTD-GC-Orbitrap-MSTentatively assigned molecular formula of a 6:2 FTOH degradation product. tandfonline.com

Surface Characterization of this compound-Derived Films

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is extensively used to characterize the surfaces of films created by the plasma polymerization of this compound. imt.sicore.ac.uk

XPS analysis of these films provides detailed information about the different chemical bonds present, such as C-C, C-CFx, CF, CF2, and CF3. researchgate.net This allows for a quantitative understanding of the film's chemical composition and the degree of fluorination. For instance, studies have shown that the chemical composition of the films can be influenced by plasma parameters like power and duty cycle. researchgate.net High-resolution XPS spectra of the C 1s region are particularly informative, revealing the distribution of these different fluorine-carbon bonds. researchgate.net

XPS depth profiling, which involves analyzing the surface after incremental argon etching, can be used to investigate the oxygen content not just on the surface but also within the bulk of the films. rsc.org Research has shown that plasma-polymerized this compound (PP-OFCB) films initially have only a trace amount of surface oxygen. rsc.org However, argon etching can alter the surface chemistry and structure, leading to a slightly oxygen-enriched surface. rsc.org

Table 5: XPS Analysis of Plasma-Polymerized this compound Films

Feature AnalyzedKey FindingsReference
Chemical CompositionIdentifies and quantifies C-C, C-CFx, CF, CF2, and CF3 functional groups. researchgate.net
Influence of Plasma ParametersHigh duty cycle in pulsed plasma favors the formation of CF3 groups. researchgate.net
Fluorine ContentXPS measurements showed low fluorine content in co-polymerized films of benzene (B151609) and OFCB under certain conditions. imt.si
Oxygen ContentAs-deposited films have minimal surface oxygen; argon etching can increase surface oxygen. rsc.org
Surface ModificationSuccessful fluorination of carbonyl iron particles with a maximum fluorine content of 2.9% was confirmed. core.ac.uk

Scanning Electron Microscopy (SEM) for Surface Morphology of this compound-Derived Materials

Scanning Electron Microscopy (SEM) is a critical technique for visualizing the surface topography of materials derived from this compound (C₄F₈). tescan-analytics.com This method utilizes a focused beam of electrons to scan the sample surface, generating high-resolution images that reveal detailed morphological features. tescan-analytics.com In the context of C₄F₈ applications, SEM is primarily employed to analyze the surfaces of thin films and coatings created through processes like plasma-enhanced chemical vapor deposition (PECVD).

Research involving the plasma polymerization of this compound frequently uses SEM to assess the quality and characteristics of the resulting fluorocarbon films. aip.org For instance, studies have shown that SEM analysis of fluorocarbon materials deposited in C₄F₈ plasmas reveals smooth surface morphologies, which suggests that the polymerization processes occur on the substrate surface. aip.org The technique can also elucidate the effects of different plasma conditions, such as continuous wave versus pulsed plasma, on the film's structure. For example, SEM analysis has demonstrated that the flexibility of fluorocarbon films is correlated with the degree of crosslinking, a parameter that can be controlled by adjusting plasma input power or duty cycle. aip.org

In other applications, such as the surface modification of particles, SEM is used to confirm the uniformity of the deposited coating. When carbonyl iron microparticles were surface-modified by PECVD of this compound, SEM images indicated that the plasma treatment did not significantly alter the surface morphology, confirming a conformal coating. core.ac.uk Similarly, when low-density polyethylene (B3416737) (LDPE) was coated with a copolymer of C₄F₈ and acrylic acid, SEM micrographs showed that the deposition of the plasma polymer had no significant effect on the underlying nanotexture of the substrate. researchgate.net

Environmental Scanning Electron Microscopy (ESEM) has been used to investigate granular materials, like sand, coated with a hydrophobic polymer derived from C₄F₈. e3s-conferences.org ESEM allows for the visualization of the material in a partially saturated state, providing insights into how the hydrophobic coating influences water interaction at the microscale, such as the formation of capillary menisci. e3s-conferences.org

The table below summarizes representative findings from SEM analyses of materials processed with this compound.

Material/Substrate Processing Method Key SEM Findings Reference
Carbonyl Iron (CI) ParticlesPlasma-Enhanced Chemical Vapour Deposition (PECVD) with C₄F₈Plasma treatment did not markedly change the surface morphology of the particles. core.ac.uk
SiliconPulsed and Continuous Wave C₄F₈ Plasma DepositionFilms showed smooth surfaces; flexibility decreased with increased crosslinking. aip.org
Low-Density Polyethylene (LDPE)Pulsed Plasma Copolymerization of C₄F₈ and Acrylic AcidDeposition of the polymer coating did not significantly affect the nanotexture of the LDPE substrate. researchgate.net
Hamburg SandCold Plasma Polymer Coating with C₄F₈Enabled visualization of capillary menisci and water contact properties on coated grains. e3s-conferences.org

Ellipsometric Measurements on this compound Processed Surfaces

Ellipsometry is a non-destructive optical technique used extensively to characterize thin films, measuring their thickness and optical constants (refractive index and extinction coefficient). researchgate.net The method is based on measuring the change in polarization of light upon reflection from a sample surface. researchgate.net For surfaces processed with this compound, spectroscopic ellipsometry is particularly valuable for analyzing the properties of fluorocarbon (FC) thin films deposited via plasma processes. aip.orgpurdue.edu

In the fabrication of anti-sticking thin films for micro-electro-mechanical systems (MEMS), ellipsometry is used to confirm the thickness of the fluorocarbon layer deposited from a C₄F₈ plasma. purdue.edu For optical MEMS applications, the transparency of the film is crucial. Ellipsometry analysis, by determining the optical constants, can reveal if a film has high enough transparency for its intended use. purdue.edu For instance, a 30 nm thick fluorocarbon film deposited from an optimized C₄F₈ process was found to have a refractive index of 1.41 and an extinction coefficient of 0.001 at a wavelength of 550 nm, confirming its suitability for optical applications. purdue.edu

The analysis involves developing a theoretical model that describes the optical response of the sample, which typically consists of the substrate, the deposited film, and any surface roughness layer. researchgate.netlancs.ac.uk This model is then adjusted to fit the experimental data, allowing for the determination of the film's parameters. researchgate.net Studies on plasma-enhanced chemical vapor deposited fluoropolymer films from C₄F₈ have used a four-phase model (Ambient/CFₓOᵧ film/SiO₂/Si) to calculate film thickness. lancs.ac.uk Such measurements have shown that film thickness can be precisely controlled by varying the deposition time. lancs.ac.uk

Ellipsometry is also used in comparative studies to understand how different precursors and plasma conditions affect film properties. Research comparing films deposited from C₄F₈ and C₃F₈ plasmas used spectroscopic ellipsometry, alongside other techniques, to characterize the deposited materials. aip.org These analyses help correlate the optical properties of the films with their chemical composition and degree of crosslinking. aip.org

The table below presents data obtained from ellipsometric measurements on surfaces processed with this compound.

Substrate Film Type Measurement Wavelength Refractive Index (n) Extinction Coefficient (k) Film Thickness (nm) Reference
Aluminum/SiliconFluorocarbon550 nm1.410.001~30 purdue.edu
Silicon WaferCFₓOᵧ250-800 nmNot SpecifiedNot Specified210, 328, 558 lancs.ac.uk

Theoretical Chemistry and Computational Studies of Octafluorocyclobutane

Quantum Chemical Investigations of Octafluorocyclobutane

Quantum chemical methods provide profound insights into the molecular and electronic properties of this compound (c-C₄F₈) and its related species. These computational tools allow for the detailed examination of structures, energies, and behaviors that can be difficult to observe experimentally.

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely employed to study the molecular structures, electron affinities, and other properties of this compound and its derivatives. nih.gov

One of the significant findings from DFT calculations is the change in symmetry upon electron attachment to c-C₄F₈. The neutral molecule possesses D₂d symmetry, but upon gaining an electron to form the radical anion (c-C₄F₈⁻), it adopts a planar D₄h symmetry. acs.org This increase in symmetry is a noteworthy feature, as electron attachment often leads to a reduction in symmetry in other perfluorinated compounds. acs.org

DFT calculations have also been instrumental in determining the adiabatic electron affinity of c-C₄F₈. Calculations at the 6-311G(dps) level yielded an adiabatic electron affinity of 0.640 eV, which shows excellent agreement with the experimental value of 0.63 ± 0.05 eV obtained via the FALP method. researchgate.net Furthermore, DFT methods have been used to predict the isotropic ¹⁹F hyperfine coupling constants for the c-C₄F₈⁻ radical anion. For instance, the B3LYP method with the 6-311+G(2df,p) basis set calculated a value of 14.84 mT, which is in almost perfect agreement with the experimental value of 14.85 mT. acs.org

The choice of functional in DFT calculations is crucial, as the electronic structure properties, particularly the electron affinity, can be sensitive to the selected functional and basis set. nih.govfrontiersin.org

Møller-Plesset Perturbation Theory (MP2) in this compound Studies

Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock ab initio method that improves upon the Hartree-Fock method by incorporating electron correlation effects. wikipedia.org The second-order Møller-Plesset (MP2) method is a standard level of theory used for calculating small systems. wikipedia.orgsmu.edu

In studies of this compound, MP2 theory has been used in conjunction with DFT to characterize the neutral molecule and its radical anion. nih.govresearchgate.net Both B3LYP (a DFT functional) and MP2 methods predict that the c-C₄F₈⁻ radical anion adopts a D₄h geometry and a ²A₂u ground electronic state. nih.govresearchgate.netmst.edu

The MP2 method has proven to be particularly accurate in computing the hyperfine coupling constants of the c-C₄F₈⁻ radical anion. When used with a high-quality triple-zeta basis set, the calculated ¹⁹F hyperfine coupling constants are within 1% of the experimental values. nih.govresearchgate.net This high level of agreement between theory and experiment provides strong confidence in the computational results. Furthermore, the values computed for the ¹³C hyperfine coupling constant of c-C₄F₈⁻ using the MP2 method are consistent with the experimental value of 5.2 G. nih.govresearchgate.net

Ab Initio Calculations for this compound Precursor Species

Ab initio molecular orbital methods have been employed to investigate the dissociation pathways of this compound, particularly its decomposition into precursor species relevant in plasma etching processes. researchgate.net These calculations have shown that c-C₄F₈ can dissociate via several excited states, including the first triplet excited state (T₁(³A₂)), the fourth triplet excited state (T₄(³²E)), and the fourth singlet excited state (S₄(¹²E)). researchgate.net

The nature of these excited states dictates the dissociation products. Dissociation via the S₄ and T₄ excited states is predicted to yield two tetrafluoroethylene (B6358150) (C₂F₄) molecules. researchgate.net In contrast, dissociation through the T₁ excited state may lead to the formation of four difluorocarbene (CF₂) radicals. researchgate.net

Furthermore, ab initio calculations have been used to study the precursor species involved in the synthesis of fluorocarbon (CFx) thin films from this compound plasmas. azom.comhiden.fr DFT calculations predicted that in Ar/c-C₄F₈ discharges, C₂F₂ is a significant precursor species for film growth, in addition to CF, CF₂, CF₃, C₂, and F. azom.comhiden.fr These theoretical predictions are in good agreement with experimental results from positive ion mass spectrometry. azom.comhiden.fr

Modeling of this compound’s Electronic Structure and Reactivity

The electronic structure of a molecule is fundamental to understanding its reactivity. researchgate.netmdpi.com For this compound, computational modeling has been essential in elucidating its electronic characteristics and how they govern its behavior in various chemical processes.

Electron Attachment and Negative Ion Formation in this compound

The process of electron attachment to this compound and the subsequent formation of negative ions have been extensively studied using computational methods. researchgate.netnih.govmst.edu These studies reveal that c-C₄F₈ can capture low-energy electrons to form a temporary molecular negative ion. researchgate.net The autodetachment lifetime of this metastable ion has been measured to be 14.8 ± 0.9 μsec at 0 eV. researchgate.net

Upon electron attachment, the c-C₄F₈ molecule undergoes a significant structural change. As previously mentioned, computational studies, including both DFT and MP2 methods, consistently predict a change in symmetry from D₂d for the neutral molecule to a planar D₄h for the radical anion (c-C₄F₈⁻). acs.orgnih.govresearchgate.net This structural rearrangement is accompanied by the singly occupied molecular orbital (SOMO) in the anion having an unexpected nodal structure. researchgate.net Specifically, the SOMO is delocalized over the equivalent fluorine atoms and possesses a nodal plane that passes through the carbon atoms. nih.gov This electronic configuration characterizes the c-C₄F₈⁻ radical anion as a π* species. nih.govresearchgate.net

The adiabatic electron affinity of c-C₄F₈ has been determined both computationally and experimentally, with a calculated value of 0.640 eV and an experimental value of 0.63 ± 0.05 eV. researchgate.net

Hyperfine Coupling Constants in this compound Radical Anions

Electron Spin Resonance (ESR) spectroscopy is a powerful experimental technique for studying radical species, and the hyperfine coupling constants (hfcc) obtained from ESR spectra provide direct information about the electronic and geometric structure of the radical. acs.org Computational chemistry plays a crucial role in interpreting these experimental results by providing theoretical predictions of the hfcc.

For the this compound radical anion (c-C₄F₈⁻), high-resolution ESR spectra have been reported, and the isotropic ¹⁹F hyperfine coupling constant has been experimentally determined to be 147.6 ± 0.4 G. nih.govmst.edu Additionally, a small isotropic ¹³C hfcc of 5.2 ± 0.4 G was measured. nih.gov These experimental values have been successfully reproduced by theoretical calculations.

Both DFT and MP2 methods have been used to compute the hyperfine coupling constants. The B3LYP/6-311+G(2df,p) method provides an isotropic ¹⁹F hfcc of 14.84 mT, which is in excellent agreement with the experimental value of 14.85 mT. acs.orgresearchgate.net Similarly, MP2 calculations with a high-quality triple-zeta basis set yield ¹⁹F hfcc values within 1% of the experimental ones. nih.govresearchgate.net The computed values for the ¹³C hfcc are also consistent with the experimental data. nih.govresearchgate.net

The agreement between the calculated and experimental hyperfine coupling constants provides strong evidence for the D₄h structure and the π-like nature of the delocalized singly occupied molecular orbital (SOMO) in the c-C₄F₈⁻ radical anion. acs.org

Table of Calculated and Experimental Hyperfine Coupling Constants for c-C₄F₈⁻

ParameterExperimental ValueCalculated Value (Method)Reference
Isotropic ¹⁹F hfcc147.6 ± 0.4 G14.84 mT (B3LYP/6-311+G(2df,p)) acs.orgnih.govmst.eduresearchgate.net
Isotropic ¹³C hfcc5.2 ± 0.4 GConsistent with experiment (MP2) nih.gov
Anisotropic ¹⁹F hfcc (principal values)-(-3.54 mT, -3.48 mT, 7.02 mT) acs.orgresearchgate.net

Computational Analysis of this compound Derivatives

Theoretical Effects of Substituents on this compound Properties

Computational studies, primarily employing density functional theory (DFT), have been instrumental in understanding how the substitution of fluorine atoms in the this compound (c-C₄F₈) ring with other atoms or functional groups influences its molecular properties. These theoretical investigations provide valuable insights into the structure, stability, and electronic characteristics of this compound derivatives.

One area of significant research has been the substitution of fluorine with chlorine. frontiersin.org Such studies are motivated by the search for alternative gaseous insulators to sulfur hexafluoride (SF₆), with this compound and its derivatives being promising candidates. frontiersin.orgscribd.com DFT calculations have been used to explore the geometries, electron affinities, and thermodynamic properties of mono- and di-chloro-substituted c-C₄F₈. frontiersin.orgnih.gov

Key findings from these theoretical studies indicate that:

Molecular Geometry: The substitution of fluorine with chlorine atoms alters the molecular symmetry of this compound. The parent c-C₄F₈ molecule possesses a bent D₂d symmetry. frontiersin.orgnih.gov Upon substitution, the symmetry is lowered to C₂v, Cₛ, C₂, or even C₁ depending on the number and position of the chlorine atoms. frontiersin.orgnih.gov Interestingly, the anion of this compound (c-C₄F₈⁻) is predicted to have a planar D₄ₕ symmetry. frontiersin.orgnih.gov

Electronic Properties: Chloro-substitution significantly impacts the electronic properties of the cyclobutane (B1203170) ring. The dipole moment, which is zero for the highly symmetric c-C₄F₈, becomes non-zero in its substituted derivatives. nih.gov The magnitude of the dipole moment is highly dependent on the specific isomer. nih.gov Furthermore, all chloro-substituted c-C₄F₈ molecules are found to have considerably larger electron affinities than the parent compound. frontiersin.orgscribd.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also affected. In c-C₄F₈, the LUMO is delocalized over the four carbon atoms. frontiersin.org In contrast, for chloro-substituted derivatives, the p-orbitals of the chlorine atoms contribute significantly to the LUMO, indicating a more localized character at the chlorine atom. frontiersin.org

Thermodynamic Properties: The thermodynamic properties of this compound are also influenced by chloro-substitution. The zero-point vibrational energy (ZPVE) tends to decrease with chlorine substitution, while the entropy and heat capacity increase. frontiersin.org The binding energy of the molecule is highest for c-C₄F₈ and is not significantly affected by the different conformations of the isomers of dichloro-substituted this compound. nih.gov

The following table summarizes the theoretical effects of mono- and di-chloro substitution on selected properties of this compound, as determined by DFT calculations at the M06-2X/6–311g+(3df) level. frontiersin.orgnih.gov

PropertyThis compound (c-C₄F₈)Monochloro-octafluorocyclobutane (c-C₄F₇Cl)Dichloro-octafluorocyclobutane (c-C₄F₆Cl₂) Isomers
Symmetry (Neutral) D₂dCₛC₂, Cₛ, C₁
Dipole Moment (Debye) 0> 0Varies with isomer
Electron Affinity Base valueIncreasedSignificantly increased
Zero-Point Vibrational Energy Base valueDecreasedDecreased
Entropy Base valueIncreasedIncreased
Heat Capacity Base valueIncreasedIncreased
Binding Energy HighestLowerLower

Table is based on data from theoretical studies. frontiersin.orgnih.gov

These theoretical predictions are crucial for pre-screening and guiding the experimental search for new insulating gases with desired properties. frontiersin.orgscribd.com

Neural Network Analysis in this compound Process Optimization

Artificial neural networks (ANNs) are increasingly being utilized to model and optimize complex chemical processes, including those involving this compound. researchgate.netarxiv.orgmedium.com ANNs, with their ability to learn from data and model non-linear relationships, offer a powerful tool for process control and optimization in applications such as plasma etching, where c-C₄F₈ is a common precursor gas. researchgate.netaip.orgmdpi.com

In the context of plasma-enhanced chemical vapor deposition (PECVD) chamber cleaning, neural network analysis has been employed to optimize the use of this compound as a cleaning gas. researchgate.net By analyzing experimental data from a statistically designed set of experiments, neural networks can model the relationships between process parameters (e.g., gas flow rate, feed-gas ratio, pressure) and process outcomes (e.g., cleaning time, perfluorocompound emissions). researchgate.net

A key application has been in the optimization of the Bosch process for deep silicon etching, which alternates between an etching step using sulfur hexafluoride (SF₆) and a passivation step using this compound (c-C₄F₈). aip.org Neural networks can be trained on data from these processes to predict and control critical parameters, leading to improved etch rates, anisotropy, and reduced defects. aip.orgresearchgate.net

The integration of neural networks with operations research techniques provides a framework for advanced optimization. medium.com This synergy allows for the development of more efficient and effective solutions to complex real-world problems in chemical processing. medium.comarxiv.org For instance, a trained neural network can serve as a surrogate model within a larger optimization algorithm, enabling rapid exploration of the process parameter space to find optimal operating conditions. arxiv.orgresearchgate.net

The following table outlines the application of neural network analysis in processes involving this compound:

Process ApplicationInput Parameters (Variables)Output Parameters (Optimization Goals)Key Findings from Neural Network Analysis
PECVD Chamber Cleaning Gas flow rate, feed-gas ratio (O₂/c-C₄F₈), pressureCleaning time, PFC emissionsHigh oxygen levels (75-90 vol %) and pressure (4.0 Torr) can reduce cleaning times by 20% and PFC emissions by over 80% relative to standard C₂F₆-based cleans. researchgate.net
Bosch Deep Silicon Etching SF₆/c-C₄F₈ plasma pulse ratio (duty cycle), RF power, pressureEtch rate, anisotropy, scalloping defectsThe duty cycle is a crucial parameter for controlling etch performance. A higher duty cycle can increase scalloping, while a lower duty cycle may reduce the overall etch rate. aip.org
General Chemical Process Optimization Process parameters (e.g., temperature, pressure, reactant concentrations)Yield, selectivity, energy consumptionNeural networks can effectively model complex, non-linear process behaviors, enabling multi-objective optimization for improved efficiency and product quality. arxiv.orgarxiv.org

Table is based on data from studies on process optimization using neural networks. researchgate.netarxiv.orgaip.orgarxiv.org

The use of neural networks in conjunction with traditional process modeling and experimental design offers a powerful approach to optimizing chemical processes that utilize this compound, leading to enhanced performance, reduced environmental impact, and improved cost-effectiveness. researchgate.netmedium.com

Octafluorocyclobutane in Plasma Chemistry and Materials Science

Plasma Etching Applications of Octafluorocyclobutane

C4F8 is widely employed in the microelectronics industry for the dry patterning of dielectric thin films such as silicon dioxide (SiO2) and silicon nitride (Si3N4) skku.ac.kr. Its effectiveness stems from its ability to generate a controlled balance of etching and polymerizing species in the plasma, which is crucial for achieving anisotropic etching profiles.

In a plasma environment, this compound molecules dissociate into various reactive species, including fluorine (F) atoms and fluorocarbon radicals (CFx). The primary dissociation of C4F8 is believed to proceed through excited states, leading to the formation of species like C2F4, which can further dissociate into CF2 radicals researchgate.net. The dominant reactive species in C4F8 plasmas are CFx radicals, which are key to the etching process researchgate.net.

Dissociation: C4F8 molecules break down into F atoms and CFx radicals upon electron impact in the plasma skku.ac.krnih.govarxiv.org.

Adsorption: CFx radicals adsorb onto the SiO2 surface.

Ion Bombardment: Energetic ions from the plasma strike the surface, providing the energy needed to drive the etching reactions researchgate.net.

Reaction and Volatilization: The adsorbed radicals react with SiO2 to form volatile products that are subsequently pumped out of the chamber researchgate.netumich.edu.

The relative concentrations of different radicals and ions in the plasma are critical in determining the etching characteristics. A higher concentration of CF2 radicals, for instance, is often associated with increased polymer deposition skku.ac.kr.

Table 1: Key Electron-Impact Dissociation Reactions of this compound in Plasma This table is interactive. You can sort and filter the data.

Reaction Products Threshold Energy (eV)
C4F8 + e- 2C2F4 + e- 8.572
C4F8 + e- C3F6 + CF2 + e- 8.572
C3F6 + e- C2F4 + CF2 + e- 7.451
C2F4 + e- 2CF2 + e- 6.329

Data sourced from skku.ac.kr

A key advantage of using C4F8 in plasma etching is the high selectivity it offers for etching SiO2 over other materials like silicon (Si) and silicon nitride (Si3N4) aip.org. This selectivity is primarily achieved through the controlled deposition of a thin fluorocarbon (CFx) polymer layer on the surfaces being etched aip.orgumich.edu.

On the SiO2 surface, the oxygen atoms from the substrate react with the carbon in the fluorocarbon film to form volatile CO, CO2, and COF2, which helps to keep the polymer layer thin and allows etching to proceed aip.orgumich.edu. In contrast, on silicon surfaces, which lack this oxygen source, a thicker polymer film accumulates, effectively protecting the silicon from being etched aip.orgumich.edu. This differential polymer formation is the fundamental mechanism behind the high SiO2-to-Si etch selectivity.

Anisotropy, or the directionality of the etch, is achieved through the synergistic action of ion bombardment and sidewall passivation. Ions from the plasma, accelerated by an electric field, strike the surface at a nearly vertical angle. This directional bombardment removes the protective polymer layer at the bottom of the feature being etched, allowing the chemical etching to proceed downwards. The sidewalls of the feature, however, remain coated with the passivating polymer film, preventing lateral etching researchgate.netaip.org. This process results in the formation of straight, vertical etch profiles, which are essential for creating high-aspect-ratio structures in microelectronic devices nist.govsemanticscholar.org.

The formation of a fluorocarbon polymer film on the feature sidewalls is a critical aspect of anisotropic etching with C4F8 plasmas researchgate.netaip.org. This passivation layer protects the sidewalls from the chemical attack of fluorine radicals, thereby preventing undercutting and ensuring a vertical etch profile aip.org. The thickness and composition of this polymer film are determined by the balance between the deposition of CFx radicals and their removal by ion bombardment and chemical reactions.

This compound is more polymerizing than other fluorocarbon gases like tetrafluoromethane (CF4) due to its lower fluorine-to-carbon (F/C) ratio, which leads to higher densities of polymer-precursor radicals like CF and CF2 in the plasma skku.ac.kr. The Bosch process, a deep reactive-ion etching (DRIE) technique for silicon, explicitly utilizes this property by alternating between an etching step using sulfur hexafluoride (SF6) plasma and a passivation step using C4F8 plasma to deposit a protective polymer layer researchgate.netaip.org.

The chemical composition of the deposited polymer film can influence its effectiveness as a passivation layer. Films with a higher content of CF2 bonds are generally more resistant to F-radical exposure and provide better protection for the sidewalls researchgate.netaip.org.

To achieve the desired etch characteristics, such as high etch rate, selectivity, and anisotropy, it is crucial to optimize the plasma process parameters. These parameters include gas flow rates, chamber pressure, and RF power fariplasma.com.

Gas Flow Rate: The flow rate of C4F8 and any additive gases (like Ar, O2, or CHF3) affects the residence time of species in the plasma and the relative concentrations of radicals. aip.orgresearchgate.net For instance, increasing the C4F8 flow rate can lead to different polymerization regimes researchgate.netaip.org.

Chamber Pressure: Pressure influences the density of reactive species and the energy and directionality of ions. Higher pressures can lead to more collisions and a less directional ion bombardment, potentially reducing anisotropy skku.ac.krnih.gov.

RF Power: The power applied to generate the plasma controls the dissociation of the source gas and the ion energy. Higher power generally leads to a higher density of reactive species and higher ion energies, which can increase the etch rate but may also affect selectivity and damage the substrate nih.govskku.ac.krmit.edu.

The addition of other gases to the C4F8 plasma is a common strategy for process optimization. Argon (Ar) is often added to enhance plasma density and ion bombardment, while oxygen (O2) can be used to control the polymer deposition rate by reacting with the fluorocarbon film skku.ac.krumich.eduspiedigitallibrary.org. Trifluoromethane (CHF3) may also be added to further control the F/C ratio in the plasma skku.ac.kr.

Table 2: Example of Optimized C4F8 Plasma Etching Parameters for SiO2 This table is interactive. You can sort and filter the data.

Parameter Value
C4F8 Flow Rate 30 sccm
Ar Flow Rate 140 sccm
CHF3 Flow Rate 25 sccm
O2 Flow Rate 5 sccm
Pressure 20 mTorr
High-Frequency Power 300 W
Low-Frequency Power 500 W

Data sourced from skku.ac.kr

In addition to its use in etching, this compound is also employed as a cleaning gas for removing unwanted deposits from the inner walls of PECVD chambers researchgate.net. During PECVD processes, films of materials like silicon dioxide or silicon nitride can build up on the chamber surfaces. These deposits can flake off and contaminate the wafers being processed, leading to defects.

C4F8/O2 plasma mixtures are effective for cleaning these deposits researchgate.net. The plasma generates fluorine and oxygen radicals that react with the silicon-based deposits to form volatile compounds, which are then exhausted from the chamber. The use of C4F8 for chamber cleaning can offer advantages such as reduced cleaning times and lower emissions of perfluorocompounds (PFCs) compared to traditional cleaning gases like C2F6 researchgate.net. PFCs are potent greenhouse gases, so reducing their emission is an important environmental consideration in semiconductor manufacturing skku.ac.krtno.nl.

Fluoropolymer Deposition Using this compound Precursors

This compound can be used as a precursor gas in plasma-enhanced chemical vapor deposition (PECVD) to deposit thin fluoropolymer films, often referred to as plasma-polymerized fluorocarbon (PPFC) or Teflon-like films dtu.dk. These films possess desirable properties such as low surface energy, hydrophobicity, and chemical inertness, making them suitable for a variety of applications researchgate.net.

In this process, the C4F8 gas is introduced into a plasma reactor, where it dissociates into polymer-forming radicals. These radicals then deposit onto a substrate, forming a highly cross-linked polymer film researchgate.net. The properties of the deposited film, such as its thickness, composition, and deposition rate, can be controlled by adjusting the plasma parameters, including RF power, pressure, and gas flow rate mit.eduresearchgate.net. For instance, using a pulsed plasma rather than a continuous wave plasma can result in less cross-linked films researchgate.net.

These plasma-deposited fluoropolymer films find applications as anti-adhesion coatings on molds for micro- and nano-imprinting, as hydrophobic coatings, and as low-dielectric-constant materials in microelectronics mit.edudtu.dknih.govlancs.ac.uk.

Plasma Polymerization of this compound

Plasma polymerization of this compound involves the fragmentation and subsequent polymerization of the monomer in a plasma environment to form thin, highly cross-linked, and branched polymer films. wikipedia.org This process is initiated by the energetic electrons in the plasma that collide with and break down the c-C4F8 molecules into various reactive species, including neutral radicals (such as CF, CF2, CF3) and ions (like C2F4+). researchgate.net These species then deposit onto a substrate, forming a fluorocarbon film. researchgate.net

The growth mechanism is a complex interplay of chain growth, fragmentation, and even partial etching, particularly in monomer-deficient conditions. researchgate.net Unlike conventional chemical polymerization, plasma polymerization can produce films with a chemical structure that is not directly stoichiometric to the monomer, resulting in what are often referred to as plasma polymers. wikipedia.org The process allows for the direct attachment of the polymer film to the substrate during its growth phase. wikipedia.org

Key reactive species in this compound plasmas that contribute to film growth include CxFy ions and neutrals. researchgate.net Studies have indicated that CF2 radicals are often the dominant species in the plasma that lead to the formation of a fluorinated layer with an average CF2 composition. researchgate.net The polymerization process is also influenced by the feed gas pressure; a significant increase in particle production and polymerization has been observed at pressures above 50 mTorr, indicating that gas-phase reactions between reactive species and the source molecules are crucial. epa.gov

Pulsed plasmas offer a method to exert greater control over the deposition environment by alternating the power on and off. aip.orgiosrjournals.org This technique can lead to the formation of more fluorinated films compared to continuous wave plasmas operating at the same average power. aip.org

Synthesis and Characterization of CFx Films from this compound

Amorphous fluorocarbon (CFx) thin films are synthesized from this compound using techniques like plasma-enhanced chemical vapor deposition (PECVD) and reactive high-power impulse magnetron sputtering (rHiPIMS). researchgate.netazom.com In a typical rHiPIMS process, a carbon target is sputtered in an argon/octafluorocyclobutane (Ar/c-C4F8) atmosphere. azom.com The composition of the resulting CFx film can be controlled by adjusting the partial pressure of the c-C4F8 gas. azom.com

Characterization of the plasma during synthesis reveals the presence of various ionic species. In Ar/C4F8 discharges, besides Ar+ and C+, CF+ ions are found to be abundant. hidenanalytical.com Density functional theory (DFT) calculations predict that precursor species such as CF, CF2, CF3, C2, F, and C2F2 are significant for film growth in Ar/C4F8 mixtures. azom.com

The properties of the synthesized CFx films are heavily dependent on the plasma chemistry. For instance, the presence of abundant CF+ species, which have three dangling bonds, facilitates the formation of strong cross-links within the carbon matrix of the film. hidenanalytical.com This cross-linking contributes to the mechanical properties of the film.

Table 1: Abundant Ionic Species in Ar/c-C4F8 and Ar/CF4 Plasmas

Plasma Type Abundant Cations
Ar/c-C4F8 Ar+, C+, CF+, CF2+, CF3+, F+
Ar/CF4 Ar+, C+, CF+, CF2+, CF3+, F+

Data sourced from time-averaged positive ion mass spectrometry. hidenanalytical.com

Films synthesized from c-C4F8 plasmas can be characterized by various analytical techniques. X-ray photoelectron spectroscopy (XPS) is used to determine the chemical bonding states within the film, revealing the proportions of different carbon-fluorine bonds (C-CFx, CF, CF2, CF3). Fourier-transform infrared spectroscopy (FTIR) can confirm the presence of fluorocarbon compounds, such as those resembling polytetrafluoroethylene (PTFE). researchgate.net

Control of Film Properties via this compound Plasma Conditions

The physical and chemical properties of fluorocarbon films deposited from this compound plasmas can be precisely controlled by manipulating the plasma process parameters. iosrjournals.org These parameters include applied RF power, pressure, gas flow rates, and the use of continuous versus pulsed plasma excitation. aip.org

RF Power: The applied RF power influences the degree of monomer fragmentation. mit.edu Increasing the RF power generally leads to more fragmentation, which can increase the deposition rate up to a certain point. mit.edu However, at very high power levels, the increased production of atomic fluorine can lead to etching of the deposited polymer, thereby decreasing the net deposition rate. mit.edu The refractive index of the films tends to increase approximately linearly with applied power, suggesting a more cross-linked structure at higher powers. aip.org

Pulsed vs. Continuous Plasma: Pulsed plasma deposition results in significantly lower deposition rates compared to continuous plasma at the same average power. aip.org However, films deposited using pulsed plasma are often more fluorinated. For example, a pulsed plasma film (400 W on-time, 67 W average power) showed 44% CF2 content, whereas a 50 W continuous plasma film had 37% CF2. aip.org

Gas Composition and Flow: The addition of an inert gas like argon (Ar) can affect both the deposition rate and the film chemistry. Adding Ar can reduce the residence time of c-C4F8 and also decrease its dissociation, leading to the formation of more fluorinated films. aip.org Increasing the gas flow can increase the density of reacting ions, but at very high flows, the ion energy may decrease, leading to more polymer etching by atomic fluorine. mit.edu

Pressure: The deposition pressure is another critical parameter. Studies have shown that the properties of the films and their interaction with aqueous solutions, as measured by zeta potential, can be controlled by the deposition pressure, which correlates with the bonding states within the films. researchgate.net

Table 2: Effect of Plasma Parameters on CFx Film Properties

Plasma Parameter Effect on Film Properties
RF Power Increasing power generally increases cross-linking and refractive index. aip.org Can affect deposition rate. mit.edu
Plasma Mode Pulsed plasmas yield more fluorinated films compared to continuous wave at similar average power. aip.org
Gas Composition Addition of Ar can result in more fluorinated films. aip.org

| Pressure | Affects bonding states and surface potential of the film. researchgate.net |

Interactions of this compound with Semiconductor Materials

This compound is a cornerstone of plasma etching and deposition processes in semiconductor manufacturing due to its ability to generate a rich variety of reactive species. efcgases.com

Etching of Silicon and Silicon Dioxide with this compound Plasmas

This compound plasmas are extensively used for the reactive ion etching (RIE) of silicon (Si) and silicon dioxide (SiO2). google.com The etching process relies on a complex interaction between etching and passivation. umich.edu In these plasmas, c-C4F8 dissociates into fluorocarbon radicals (CFx) and fluorine atoms (F). While F atoms are the primary etchant for silicon, the CFx radicals play a crucial role in achieving anisotropic (directional) etching.

These CFx radicals deposit on all surfaces, forming a protective polymer layer. efcgases.com On the horizontal surfaces at the bottom of a feature being etched, this polymer layer is continuously removed by energetic ions that are accelerated vertically from the plasma. This allows the exposed silicon or silicon dioxide to be etched by fluorine atoms and ion bombardment. mdpi.com On the vertical sidewalls, the polymer layer remains largely intact, protecting them from etching and resulting in the formation of high-aspect-ratio features with straight profiles. efcgases.commdpi.com

The balance between deposition (polymerization) and etching is critical and is controlled by the F/C ratio in the plasma. mit.edu

A high CFx/F ratio favors polymerization and is used for passivation. mit.edu

A low CFx/F ratio favors etching. mit.edu

In the etching of SiO2, the process involves the formation of a fluorocarbon film on the oxide surface, which is then removed by energetic ions through a chemically enhanced reactive etching mechanism, producing volatile products like SiFx, COx, and COF. umich.edu For high-aspect-ratio etching, mixtures of Ar/C4F8/O2 are often used. umich.edu The addition of oxygen can help control the thickness of the fluorocarbon passivation layer.

Advanced Dielectric Film Deposition in Semiconductor Manufacturing

Fluorocarbon films deposited from this compound plasmas are utilized as low dielectric constant (low-k) materials in semiconductor manufacturing. lancs.ac.uk The C-F bonds in these films have a lower tendency to polarize in an external electric field compared to C-H or O-H bonds found in other dielectric materials, which contributes to their low dielectric constant. lancs.ac.uk This property is essential for reducing capacitance between metal interconnects in integrated circuits, which in turn minimizes signal delay (RC delay), cross-talk, and power consumption.

The deposition of these dielectric layers is a form of plasma-enhanced chemical vapor deposition (PECVD). lancs.ac.uk The properties of the deposited low-k films are highly dependent on the plasma conditions, as discussed in section 5.2.3. This compound has also been investigated as a potential replacement for sulfur hexafluoride (SF6) as a dielectric gas due to its high dielectric strength. wikipedia.orggoogle.com

Atmospheric Chemistry, Environmental Fate, and Global Impact of Octafluorocyclobutane

Atmospheric Abundance and Long-Term Trends of Octafluorocyclobutane

This compound is the third most abundant perfluorocarbon in the atmosphere, following tetrafluoromethane (CF4) and hexafluoroethane (B1207929) (C2F6) researchgate.netcopernicus.org. Analysis of air samples, such as those from Cape Grim, Tasmania, has revealed a consistent and concerning increase in its atmospheric concentration over several decades. The abundance of c-C4F8 in the Southern Hemisphere rose from 0.35 parts per trillion (ppt) in 1978 to 1.2 ppt (B1677978) in 2010 researchgate.netcopernicus.orgresearchgate.net. More recent data indicate that this upward trend has continued, with global emissions increasing sharply since the early 2000s copernicus.orgmit.educopernicus.org. The current rate of increase in the Southern Hemisphere is approximately 0.03 ppt per year researchgate.netcopernicus.org.

Atmospheric Abundance of this compound (c-C4F8) in the Southern Hemisphere
YearAbundance (ppt)
19780.35
20101.2

Atmospheric Lifetime and Degradation Processes of this compound

The chemical stability of this compound contributes significantly to its environmental impact. It is highly resistant to the common atmospheric degradation mechanisms that break down other pollutants researchgate.net. This resistance results in an exceptionally long atmospheric lifetime, estimated to be 3,200 years researchgate.netcopernicus.orgcopernicus.orgresearchgate.netd-nb.info. Due to this long lifespan, emissions of c-C4F8 accumulate in the atmosphere, leading to a persistent and cumulative effect on the Earth's climate system researchgate.net. The primary loss processes for such long-lived species are dominated by photolysis in the stratosphere aparc-climate.org.

Global Warming Potential (GWP) and Radiative Forcing of this compound

As a result of its long atmospheric lifetime and its ability to absorb infrared radiation, this compound is a potent greenhouse gas. The Global Warming Potential (GWP) is a metric used to compare the warming impact of different gases over a specific time horizon, typically 100 years, relative to carbon dioxide (CO2) epa.gov. This compound has a GWP of 10,300 over a 100-year time horizon, making it one of the most potent greenhouse gases detected in the atmosphere researchgate.netcopernicus.orgresearchgate.netca.gov. Its radiative forcing, a measure of the change in energy balance in the atmosphere, was 0.52 mW m⁻² in 2017 researchgate.net. Due to its persistence, emissions of c-C4F8 essentially cause a permanent alteration to the Earth's radiative budget researchgate.net.

Global Warming Potential (GWP) of this compound (c-C4F8)
Time HorizonGWP
20 years7,310
100 years10,300
500 years14,700

Mitigation Strategies for this compound Emissions

Given the significant climate impact of this compound, several mitigation strategies have been proposed to reduce its emissions from industrial sources copernicus.orgcopernicus.orgd-nb.info. These strategies primarily focus on the fluorochemical production process:

Process Optimization: Adjusting manufacturing conditions to minimize the formation of c-C4F8 as a by-product during the pyrolysis of HCFC-22 copernicus.orgcopernicus.orgd-nb.info. Co-feeding a small percentage of c-C4F8 back into the HCFC-22 feed has been shown to reduce additional formation of the by-product copernicus.org.

Abatement Technologies: Installing and operating thermal destruction or capture technologies to prevent the release of c-C4F8 from manufacturing facilities copernicus.orgcopernicus.orgd-nb.inforesearchgate.net.

Alternative Manufacturing Processes: Developing and implementing different production methods, such as refined electrochemical fluorination (ECF), which may offer significantly lower by-product formation rates copernicus.orgcopernicus.org.

Degradation Pathways and Kinetics of Octafluorocyclobutane

Thermal Degradation and Pyrolysis of Octafluorocyclobutane

Thermal degradation involves the breakdown of the molecule at elevated temperatures. The primary pathway for the pyrolysis of this compound is a reversible dissociation into tetrafluoroethylene (B6358150).

The thermal decomposition of this compound is dominated by its cleavage into two molecules of tetrafluoroethylene (C2F4). This reaction is a first-order process. researchgate.net Below 600°C, the dimerization of C2F4 to form this compound and the reverse decomposition reaction are significantly faster than other potential reactions. researchgate.net

In the temperature range of 600 to 800°C, the product distribution becomes more complex, with the formation of hexafluoropropene (B89477) and octafluorobutenes. researchgate.net Above 800°C, the primary products shift to hexafluoroethane (B1207929) and tars. researchgate.net The pyrolysis of polytetrafluoroethylene (PTFE), a related fluoropolymer, also yields this compound among other products like tetrafluoroethylene and hexafluoropropene, particularly as temperature and pressure increase. copernicus.org

The kinetics of the decomposition have been studied in static reactors. For the first-order thermal decomposition of c-C4F8 to C2F4 in the temperature range of 360 to 560°C, the rate constant was determined, which in turn allowed for the calculation of the second-order rate constant for the dimerization of C2F4. researchgate.net

Table 1: Products of this compound Pyrolysis at Different Temperatures

Temperature Range Primary Products
< 600°C Tetrafluoroethylene (C2F4)
600 - 800°C Hexafluoropropene, Octafluorobutenes

This table summarizes the main products observed during the pyrolysis of this compound at various temperature ranges.

When this compound is involved in a fire, its decomposition can yield toxic and hazardous byproducts. These include hydrogen fluoride (B91410) and carbonyl fluoride. The exposed person may need to be kept under medical surveillance for 48 hours, as symptoms from inhalation of these decomposition products can be delayed.

While not a direct pyrolysis product of pure this compound in an inert atmosphere, the highly toxic gas perfluoroisobutylene (B1208414) (PFIB) is known to form during the pyrolysis of other fluoropolymers, such as fluorinated ethylene (B1197577) propylene (B89431) (FEP). halopolymer-usa.com Given the structural similarities and shared degradation precursors like the tetrafluoroethylene monomer, the potential for PFIB formation under certain conditions warrants consideration in high-temperature applications involving fluorocarbons.

The thermooxidative stability refers to the stability of a material in the presence of both heat and oxygen. While this compound itself is stable under normal conditions, its decomposition can be accelerated at elevated temperatures in the presence of certain metals, including silver, brass, bronze, and copper. In the event of a fire, which provides both high temperature and an oxidative atmosphere, decomposition products can include carbon dioxide, carbon monoxide, carbonyl halides, and other halogenated compounds.

For polymers in general, thermo-oxidative degradation occurs when heat breaks chemical bonds, creating free radicals. These radicals react with oxygen, initiating a chain reaction known as autoxidation that can compromise the material's integrity. This process can be mitigated by the addition of antioxidants, which act as radical scavengers or break down reactive intermediates. Specific data on the thermooxidative stability of polymers derived directly from this compound is limited, but these general principles of polymer degradation apply.

Plasma-Induced Degradation of this compound

Plasma, an ionized gas containing electrons, ions, and reactive neutral species, provides an effective medium for the degradation of stable molecules like this compound at lower bulk gas temperatures than pyrolysis.

In a plasma environment, the primary decomposition of this compound is initiated by electron impact. This process can proceed through several pathways. One major decomposition path is the dissociation of the c-C4F8 ring to form two molecules of tetrafluoroethylene (C2F4). louisville.edu This process occurs at high temperatures and requires an endothermic heat of about 43.28 kcal/mol. louisville.edu

Additionally, calculations show that c-C4F8 can dissociate directly into four difluorocarbene (CF2) radicals via excited triplet states. louisville.edu The main decomposition products of a c-C4F8/N2 plasma are CF2, F, CF3, CF, C, CF4, and C2F4. louisville.edu The presence of even small amounts of oxygen in the plasma can promote the decomposition of c-C4F8 but also leads to the formation of additional toxic and corrosive byproducts, most notably carbonyl fluoride (COF2). louisville.edu

Plasma catalysis combines non-thermal plasma with a catalyst to enhance the destruction of pollutants like this compound. This hybrid approach has demonstrated high efficiency for C4F8 abatement. nih.gov In tests comparing catalytic hydrolysis, non-thermal plasma alone, and plasma catalysis, the combined system proved most effective. nih.gov

Using a γ-Al2O3 catalyst, a plasma catalysis system can achieve 100% conversion efficiency of C4F8 at an applied voltage of 22–23 kV. nih.gov The addition of argon to the gas mixture improves the performance of the plasma system. nih.gov When oxygen is present, the main conversion products are CO2, NOx, and COF2. nih.gov If water vapor is also added, hydrogen fluoride (HF) is formed. nih.gov These systems show good potential for the effective control of C4F8 emissions. nih.gov

Table 2: C4F8 Conversion Efficiency in Different Abatement Systems

Abatement System Catalyst/Conditions Max. Conversion Efficiency (%)
Catalytic Hydrolysis γ-Al2O3, 10% H2O, 800°C 20.1
Non-Thermal Plasma 23 kV voltage 62

This table compares the maximum C4F8 conversion efficiencies achieved using three different technological approaches, highlighting the superior performance of the plasma catalysis system. nih.gov

Environmental Degradation Mechanisms of this compound

This compound (c-C4F8) is a synthetic chemical compound characterized by its high stability and persistence in the environment. Its degradation in the atmosphere is an exceedingly slow process, primarily dictated by high-energy photochemical reactions in the upper atmosphere. Due to the strength of the carbon-fluorine bonds, this compound is resistant to the common degradation mechanisms that break down many other organic compounds in the troposphere.

Photolysis and Atmospheric Removal Processes

The principal mechanism for the atmospheric removal of this compound is photolysis by vacuum ultraviolet (VUV) radiation, specifically by Lyman-α radiation at a wavelength of 121.6 nm. copernicus.orgresearchgate.net This process occurs predominantly in the stratosphere and mesosphere, where high-energy solar radiation can penetrate and initiate the breakdown of the molecule.

In the lower atmosphere, or troposphere, this compound is essentially inert. It does not react significantly with hydroxyl radicals (OH), which are the primary cleansing agent of the troposphere, nor with other common atmospheric oxidants such as ozone (O3) and nitrate (B79036) radicals (NO3). researchgate.net This resistance to oxidation is a key factor in its long atmospheric lifetime.

The atmospheric lifetime of this compound has been estimated to be approximately 3200 years. researchgate.netresearchgate.net This extended persistence is a direct consequence of its slow removal by stratospheric photolysis and its stability in the lower atmosphere. As a result of this long lifetime and its ability to absorb infrared radiation, this compound is a potent greenhouse gas.

The high energy of VUV photons is necessary to break the strong C-C and C-F bonds within the this compound molecule. The general process of photodissociation involves the absorption of a photon, which excites the molecule to a higher energy state. If the energy of the photon is sufficient, this can lead to the cleavage of chemical bonds and the breakdown of the molecule into smaller fragments. While the primary degradation pathway is established, detailed studies on the specific photodecomposition products of this compound in the upper atmosphere are not extensively documented in the available literature. However, the thermal decomposition of similar fluoropolymers is known to produce smaller perfluorinated compounds. copernicus.org

The environmental persistence and high global warming potential of this compound are significant concerns. Its long atmospheric lifetime means that once emitted, it will remain in the atmosphere for millennia, contributing to the greenhouse effect.

Atmospheric PropertyValueReference
Atmospheric Lifetime3200 years researchgate.netresearchgate.net
Global Warming Potential (20-year)7,310 researchgate.net
Global Warming Potential (100-year)10,300 researchgate.netresearchgate.net
Global Warming Potential (500-year)14,700 researchgate.net

Octafluorocyclobutane in Emerging Technologies and Specialized Applications

Supercritical Fluid Applications of Octafluorocyclobutane

Supercritical fluids, which exist at temperatures and pressures above their critical point, exhibit a unique combination of gas-like and liquid-like properties, including low viscosity, high heat transfer capability, and high dielectric strength. nsf.gov These characteristics make them promising for use as dielectric media in advanced power applications. nsf.gov

Research into dielectric media has identified supercritical fluids as a new frontier, combining the advantages of both gaseous and liquid insulators. nsf.gov this compound is one of the perfluorocarbons investigated for these applications. researchgate.net When certain electronegative gases, such as this compound, are mixed with a buffer gas like carbon dioxide (CO2), the resulting supercritical fluid mixture can exhibit enhanced dielectric properties. researchgate.net Theoretical models and experimental studies aim to understand the electrical breakdown characteristics of these mixtures by analyzing electron kinetics and the formation of molecular clusters. nsf.govresearchgate.net The goal is to develop fluid mixtures that offer a superior combination of dielectric strength and critical point, broadening their range of potential uses. nsf.gov

The excellent dielectric properties of supercritical fluid mixtures containing compounds like this compound make them suitable for high power density applications. nsf.govresearchgate.net These systems require insulating media that can withstand high electrical stress in compact spaces. Supercritical fluids offer high dielectric strength, which is a critical requirement for preventing electrical breakdown in such demanding environments. nsf.gov The unique properties of these fluids could enable the development of more efficient and compact high-voltage equipment.

This compound as an Insulating Gas

Beyond its use in supercritical states, this compound is a highly effective insulating gas at standard pressures, primarily due to its dielectric properties.

This compound (c-C4F8) is known to have superior dielectric properties compared to sulfur hexafluoride (SF6), the industry standard for many years. frontiersin.org The dielectric strength of a gas is related to microscopic electronic and vibrational parameters, including its molecular polarizability and electron affinity. frontiersin.org Recent analyses have confirmed that a gas's relative dielectric strength is proportional to these molecular properties. frontiersin.org Theoretical studies using density functional theory (DFT) have been employed to investigate the molecular structures and electron affinities of c-C4F8 and its derivatives to better understand and optimize their insulating capabilities. frontiersin.org

Table 1: Comparison of Properties for Dielectric Gases

Compound Critical Temperature (°C) Critical Pressure (MPa) Global Warming Potential (GWP, 100-year) Atmospheric Lifetime (years)
This compound (c-C4F8) 115.3 2.78 8,700 - 10,300 3,200
Sulfur Hexafluoride (SF6) 45.6 3.76 22,800 - 23,500 3,200
Trifluoroiodomethane (CF3I) 122.1 3.96 0.4 - 5 < 2 days

| Perfluoronitrile (C4F7N) | 174.8 | 3.09 | 2,100 | 30 |

This table is interactive. Users can sort columns by clicking on the headers.

Sulfur hexafluoride (SF6) has been the most widely used insulating gas in electrical equipment like gas-insulated switchgear due to its excellent electrical insulation performance and high stability. frontiersin.orgengineerlive.com However, SF6 is a potent greenhouse gas, with a Global Warming Potential (GWP) approximately 23,500 times that of CO2 over a 100-year horizon and an atmospheric lifetime of 3,200 years. engineerlive.commdpi.comtjh2b.com This has led to regulations, such as those from the European Union, banning its use in new medium-voltage switchgear starting in 2026, creating an urgent need for suitable replacements. engineerlive.com

This compound has been investigated as a promising alternative. wikipedia.orgtaiyugas.com Its dielectric strength is about 1.3 times higher than that of SF6. mdpi.com While its GWP of 8,700 is still significant, it is substantially lower than that of SF6. frontiersin.orgmdpi.com A major challenge for c-C4F8 is its relatively high boiling point (-5.8°C), which can limit its use in colder climates. mdpi.comwikipedia.org To overcome this, it is often used in mixtures with buffer gases like nitrogen (N2) or carbon dioxide (CO2). mdpi.com Studies on c-C4F8/N2 mixtures have shown that their breakdown voltage increases with pressure and the concentration of c-C4F8. researchgate.net For instance, a 20% c-C4F8/80% N2 mixture at 0.3 MPa can achieve over 57% of the breakdown voltage of pure SF6, making it a viable candidate for medium- and low-voltage equipment. researchgate.net

Other Niche Industrial Processes and Research Applications

The unique properties of this compound lend it to a variety of other specialized applications. In the semiconductor industry, high-purity c-C4F8 is used as an etching and cleaning gas. taiyugas.comjy-chemical.com In plasma etching processes, it generates reactive species that selectively etch materials like silicon dioxide. taiyugas.comnih.gov During this process, the plasma can also form protective polymers that provide sidewall protection for features on the microchip. taiyugas.com

Additionally, leveraging its chemical inertness and volatility, this compound is used as a propellant in some aerosolized food products and as a food packaging gas. wikipedia.orgtaiyugas.comnih.gov It is also used as a refrigerant in specialized applications, often as a component in mixed refrigerants, and as a coolant and medium in the gas discharge modules of high-precision electronic equipment. wikipedia.orgjy-chemical.com

Table 2: Mentioned Compounds

Compound Name Chemical Formula
This compound c-C4F8
Sulfur Hexafluoride SF6
Carbon Dioxide CO2
Nitrogen N2
Trifluoroiodomethane CF3I
Perfluoronitrile C4F7N
Tetrafluoroethylene (B6358150) C2F4
1,2-dichloro-1,1,2,2-tetrafluoroethane C2Cl2F4
Silicon Dioxide SiO2

Use in Specialty Chemical Synthesis and Research and Development

This compound (C4F8) is a versatile fluorinated compound that plays a significant role in specialty chemical synthesis and various research and development (R&D) applications. Its unique chemical structure and properties make it a valuable precursor and building block in the synthesis of advanced materials and novel chemical entities.

One of the primary applications of this compound in chemical synthesis is in the production of high-performance fluoropolymers. Through a process known as plasma polymerization, C4F8 can be used to deposit thin fluorocarbon films onto various substrates. These films exhibit desirable properties such as chemical inertness, low surface energy, and high thermal stability, making them suitable for applications requiring anti-adhesive and protective coatings. In research settings, the parameters of plasma polymerization, including power, gas flow rate, and deposition time, can be precisely controlled to tailor the thickness and chemical composition of the resulting fluoropolymer films for specific applications.

Furthermore, this compound serves as a key raw material for the synthesis of other important fluorochemicals. It can be used in the production of tetrafluoroethylene (TFE) and hexafluoropropylene (HFP), which are fundamental monomers in the fluoropolymer industry.

In the realm of organic synthesis, this compound is utilized in telomerization reactions to produce perfluoroalkyl iodides. These compounds are important intermediates that can be used to introduce perfluoroalkyl chains into organic molecules, a strategy often employed in the development of pharmaceuticals, agrochemicals, and specialty materials to enhance their stability and biological activity.

Research applications of this compound extend to its use as a tracer gas in atmospheric studies and for measuring ventilation efficiency. Its chemical inertness and low background concentration in the atmosphere make it an excellent candidate for these studies. In materials science, beyond fluoropolymer synthesis, it is investigated for surface modification of materials to impart specific properties like hydrophobicity.

Applications in Refrigeration Systems with Low Global Warming Potential

This compound, also known by its refrigerant designation RC318, has been investigated as a component in refrigeration systems due to its favorable environmental and thermodynamic properties. A key attribute of this compound is its zero Ozone Depletion Potential (ODP), meaning it does not contribute to the depletion of the Earth's ozone layer. This makes it an environmentally safer alternative to older chlorofluorocarbon (CFC) and hydrochlorofluorocarbon (HCFC) refrigerants.

Environmental Properties of this compound (RC318)

Property Value
Ozone Depletion Potential (ODP) 0

This compound is a component in some zeotropic refrigerant blends. Zeotropic blends are mixtures of two or more refrigerants that have different boiling points. This characteristic results in a "temperature glide" during the phase change processes of evaporation and condensation. This means that at a constant pressure, the temperature of the refrigerant changes as it flows through the evaporator and condenser. This property can be leveraged in heat exchanger design to potentially improve the energy efficiency of a refrigeration system.

One such blend is R-405A, which contains this compound. The composition of this blend is detailed in the table below.

Composition of Refrigerant Blend R-405A

Component Chemical Name Percentage by Weight
R-22 Chlorodifluoromethane (B1668795) 45%
R-152a 1,1-Difluoroethane 7%
R-142b 1-Chloro-1,1-difluoroethane 5.5%

The performance of a refrigerant blend, including its cooling capacity and coefficient of performance (COP), is dependent on the specific composition and the operating conditions of the refrigeration system. The COP is a critical measure of a refrigerant's efficiency, representing the ratio of the cooling provided to the work input required by the compressor. Research into new refrigerant blends containing components like this compound aims to find formulations that offer a balance of low GWP, high energy efficiency, and suitable thermodynamic properties for various cooling applications.

Regulatory Frameworks and Policy Implications for Octafluorocyclobutane Research

International Agreements and Protocols Pertaining to Octafluorocyclobutane (e.g., Paris Agreement)

This compound is classified as a perfluorocarbon (PFC), a group of potent greenhouse gases regulated under international climate agreements. copernicus.orgresearchgate.net These protocols provide the overarching framework for national and regional regulations affecting the compound.

United Nations Framework Convention on Climate Change (UNFCCC) and the Paris Agreement: this compound is regulated under the Paris Agreement. copernicus.orgmit.eduresearchgate.net This agreement obligates signatory countries to formulate and communicate their post-2020 climate action plans, known as nationally determined contributions (NDCs), which include efforts to reduce emissions of greenhouse gases like c-C4F8. Developed countries are required to report their emissions of PFCs, although these reported emissions often account for only a small fraction of the total global emissions inferred from atmospheric measurements. copernicus.orgd-nb.info

The Kyoto Protocol: Prior to the Paris Agreement, this compound was included in the basket of greenhouse gases regulated under the Kyoto Protocol. This protocol established binding emission reduction targets for developed countries. d-nb.info

The Montreal Protocol: While the Montreal Protocol on Substances that Deplete the Ozone Layer does not directly regulate this compound, its control over HCFCs has an indirect impact. copernicus.orgeuropa.eu Since a significant source of c-C4F8 emissions is the production of fluoropolymers from HCFC-22, the phase-out schedule for HCFCs under the Montreal Protocol influences the feedstock availability for these processes, thereby affecting c-C4F8 by-product emissions. copernicus.orgcopernicus.org

These international agreements create a top-down pressure on industries to manage and reduce their emissions of this compound, thereby stimulating research into abatement technologies and alternative compounds.

Key Properties and Regulatory Status of this compound
PropertyValueReference
Chemical FormulaC4F8 wikipedia.org
Atmospheric Lifetime3,200 years copernicus.orgcopernicus.org
Global Warming Potential (100-year)10,300 linde-gas.atgeneralair.com
Primary International AgreementUNFCCC Paris Agreement copernicus.orgmit.edu

Challenges and Opportunities in Regulatory Compliance for this compound

The regulatory environment for this compound presents both significant challenges and unique opportunities for industries and researchers.

Challenges:

Monitoring and Reporting Discrepancies: A major challenge is the significant gap between officially reported emissions inventories and the actual atmospheric concentrations measured by global monitoring networks. copernicus.orgd-nb.info This suggests the existence of substantial unreported or underestimated emission sources, particularly in developing countries where fluoropolymer production has increased. researchgate.netresearchgate.net

Complex and Evolving Regulations: Chemical regulations are constantly changing and vary significantly across different jurisdictions (local, national, and international). gpcgateway.comrinchem.com For companies operating globally, navigating this complex web of rules for a specific substance like this compound is a considerable burden, requiring dedicated expertise and resources. gpcgateway.com

Cost of Compliance: Implementing the necessary process changes, installing abatement technologies, and switching to alternatives can be capital-intensive. These costs can be a significant barrier, especially for smaller enterprises. gpcgateway.com

Cross-Border Management: The import and export of chemicals are subject to varying international rules. Specific licenses may be required for the storage and use of this compound, creating logistical and administrative hurdles for industries like semiconductor manufacturing that rely on it. economictimes.com

Opportunities:

Innovation in Green Chemistry: The stringent regulations create a strong market driver for innovation. There is a clear opportunity for researchers and chemical companies to develop and commercialize new, more environmentally benign synthesis processes and alternative compounds with lower GWP. copernicus.org

Development of Abatement and Recycling Technologies: The need to control emissions from existing manufacturing facilities creates a market for advanced abatement systems and technologies for the recovery and recycling of c-C4F8. copernicus.orgcopernicus.org

Growth in Compliance Services: The complexity of the regulatory landscape provides an opportunity for specialized consulting firms and technology companies to offer solutions that help businesses manage their compliance obligations, from tracking regulatory changes to managing safety data sheets and risk assessments. gpcgateway.com

Enhanced Corporate Stewardship: Proactively addressing emissions of potent greenhouse gases like this compound allows companies to improve their environmental credentials and demonstrate corporate responsibility, which can enhance brand reputation and stakeholder trust. gpcgateway.com

Global Emissions of this compound (c-C4F8)
Year/PeriodEstimated Global Emissions (Gg yr⁻¹)Reference
Late 1970s - Late 1980s~1.2 copernicus.orgresearchgate.net
Mid-1990s - Early 2000s~0.8 copernicus.orgresearchgate.net
2017~2.2 copernicus.orgresearchgate.net

Future Research Directions and Unexplored Avenues for Octafluorocyclobutane

Addressing Unaccounted Sources and Atmospheric Budget Discrepancies

A significant area of future research lies in resolving the substantial discrepancies between observed atmospheric concentrations of octafluorocyclobutane and the emissions reported in bottom-up inventories. Studies have consistently highlighted a large gap between "top-down" global emissions derived from atmospheric measurements and "bottom-up" estimates based on reported industrial production and use. copernicus.orgresearchgate.netresearchgate.netcopernicus.org

Atmospheric measurements show a steady increase in the concentration of this compound. For instance, its abundance in the Southern Hemisphere rose from 0.35 parts-per-trillion (ppt) in 1978 to 1.2 ppt (B1677978) in 2010, with a continuing upward trend. copernicus.orgresearchgate.netsemanticscholar.org This long-term increase, coupled with its high global warming potential (GWP) of 10,300 over a 100-year time horizon and an atmospheric lifetime exceeding 3000 years, underscores the urgency of identifying all emission sources. copernicus.orgresearchgate.net

Recent research has made significant strides in pinpointing a major unaccounted source: its generation as a by-product during the pyrolysis of hydrochlorofluorocarbon-22 (HCFC-22) feedstock for the production of polytetrafluoroethylene (PTFE) and hexafluoropropylene (HFP). copernicus.orgcopernicus.orgcopernicus.org Emissions inferred from atmospheric data show a strong correlation with the production of HCFC-22 for these feedstock uses, particularly in developing countries where emissions reporting is not always mandatory. copernicus.orgcopernicus.org

Future research priorities in this area include:

Enhanced Regional Monitoring: Establishing more extensive and continuous atmospheric monitoring stations, particularly in industrializing regions, to better pinpoint the geographic origins of this compound emissions. copernicus.org

Isotopic Analysis: Developing and applying isotopic analysis techniques to differentiate between this compound produced intentionally and that released as a by-product, which could help in verifying emission sources.

Improved Industrial Process Characterization: Conducting detailed studies of industrial processes, especially fluorochemical production, to more accurately quantify by-product formation and fugitive emission rates of this compound. copernicus.org

Refining Atmospheric Models: Incorporating more accurate emissions data and meteorological information into global atmospheric models to improve the accuracy of top-down emission estimates and better understand the compound's transport and fate.

Table 1: Atmospheric Abundance and Growth of this compound

YearSouthern Hemisphere Abundance (ppt)Annual Growth Rate (ppt/year)
19780.35-
20101.2~0.03
2017-Global emissions reached ~2.2 Gg/year

Source: Data compiled from atmospheric studies. copernicus.orgresearchgate.netsemanticscholar.orgcopernicus.org

Development of Environmentally Friendlier Synthesis and Degradation Technologies

The current production methods for this compound, such as the dimerization of tetrafluoroethylene (B6358150) and the reductive coupling of 1,2-dichloro-1,1,2,2-tetrafluoroethane, are effective but raise environmental and energy consumption concerns. wikipedia.orgtaiyugas.com The pyrolysis of hexafluoropropene (B89477) is another commercial route. newradargas.com Given the compound's high global warming potential, developing greener synthesis pathways and effective degradation technologies is a critical research frontier.

Future research in synthesis should focus on:

Catalyst Development: Investigating novel catalysts that can improve the selectivity and yield of the dimerization of tetrafluoroethylene at lower temperatures and pressures, thereby reducing energy input and by-product formation.

Alternative Feedstocks: Exploring synthesis routes that utilize more sustainable or renewable feedstocks, moving away from traditional hydrocarbon-based starting materials.

Process Intensification: Applying principles of process intensification, such as microreactors, to improve reaction efficiency, minimize waste, and enhance safety in this compound production.

On the other end of the lifecycle, the extreme stability of this compound makes its degradation challenging. noaa.gov Research into degradation technologies is essential for abating emissions from industrial processes and potentially remediating atmospheric concentrations over the long term. Unexplored avenues include:

Advanced Oxidation Processes (AOPs): Investigating the efficacy of various AOPs, such as UV/sulfite systems or photocatalysis, which have shown promise for the degradation of other per- and polyfluoroalkyl substances (PFAS). digitellinc.com

Sonochemical Degradation: Exploring the use of high-frequency ultrasound to create cavitation bubbles that can pyrolytically destroy the C-F bonds in this compound, a technique proven effective for other perfluorinated compounds. researchgate.net

Plasma-Based Abatement: Developing and optimizing plasma systems for the efficient destruction of this compound in industrial waste streams, converting it into less harmful substances.

Biocatalytic Degradation: While highly challenging due to the strength of the C-F bond, long-term research could explore the potential for engineering microorganisms or enzymes capable of catalyzing the defluorination of perfluorocarbons.

Exploration of Novel Applications in Materials Science and Engineering

The primary application of this compound is in the semiconductor industry as a plasma etching and deposition gas, where its ability to generate reactive species for precise etching of silicon and its role in forming protective polymer layers are critical. taiyugas.comefcgases.comdatahorizzonresearch.com However, its unique combination of properties—including high thermal stability, chemical inertness, and excellent dielectric strength—suggests potential for a broader range of applications in advanced materials and engineering. datahorizzonresearch.comjy-chemical.com

Future research should explore:

Advanced Dielectrics: this compound is being investigated as a potential replacement for sulfur hexafluoride (SF6), a potent greenhouse gas used in high-voltage equipment. wikipedia.org Further research is needed to optimize its performance in gas mixtures (e.g., with N2 or CO2) to enhance its dielectric strength and arc-quenching capabilities for use in next-generation gas-insulated switchgear and transformers. researchgate.net

High-Performance Polymers: Its role as a dimer in the synthesis of fluoropolymers can be expanded. efcgases.com Research could focus on creating novel copolymers incorporating this compound to develop materials with enhanced thermal resistance, chemical inertness, and specific optical or electrical properties for demanding applications in aerospace, electronics, and energy sectors.

Medical and Pharmaceutical Applications: Its non-toxic and inert nature has led to its use as a propellant in food and pharmaceutical aerosols. nrdgas.comjyfhxchem.com Future work could explore its use in creating stable microbubbles for ultrasound contrast agents or as a component in advanced drug delivery systems.

Heat Transfer Fluids: As a replacement for ozone-depleting chlorofluorocarbons, its potential as a refrigerant and heat transfer fluid in specialized applications warrants further investigation. wikipedia.orgwechemglobal.comguidechem.com Research could focus on optimizing its thermodynamic properties in mixtures to improve energy efficiency in high-temperature heat pumps or electronics cooling systems.

Table 2: Current and Potential Future Applications of this compound

Application AreaCurrent UsePotential Future Research Direction
Electronics Plasma etching and deposition gas for semiconductors. efcgases.comwechemglobal.comDevelopment of advanced etching processes for 3D architectures; use in flexible electronics manufacturing.
Electrical Engineering Investigated as a dielectric gas to replace SF6. wikipedia.orgOptimization of gas mixtures for high-voltage insulation in next-generation power grids. researchgate.net
Materials Science Dimer for fluoropolymer synthesis. efcgases.comCreation of novel copolymers with tailored thermal, optical, and chemical properties.
Medical/Food Propellant for aerosols. wikipedia.orgtaiyugas.comDevelopment of microbubbles for medical imaging; use in specialized drug delivery systems.
Thermal Management Refrigerant in specialized applications. jy-chemical.comnrdgas.comFormulation of high-efficiency heat transfer fluids for electronics cooling and energy systems.

Advanced Computational Modeling for Predictive Understanding of this compound Behavior

Computational modeling offers a powerful, cost-effective tool for accelerating research and development related to this compound. By simulating its behavior at molecular and macroscopic levels, researchers can gain predictive insights that would be difficult or time-consuming to obtain through experimentation alone.

Future research directions leveraging advanced computational modeling include:

Atmospheric Modeling: Utilizing sophisticated climate models to more accurately predict the long-term atmospheric fate and climatic impact of this compound emissions. These models can help assess the effectiveness of potential mitigation strategies and refine its global warming potential.

Plasma Chemistry Simulation: Developing detailed computational fluid dynamics (CFD) models of plasma etching chambers. tudelft.nl These simulations can elucidate the complex chemical reactions of this compound plasma, helping to optimize etching processes for next-generation semiconductor devices by predicting etch rates, selectivity, and surface morphology.

Materials Design and Discovery: Employing molecular dynamics and quantum chemistry simulations to predict the properties of novel fluoropolymers incorporating this compound. researchgate.net This approach can guide the synthesis of materials with desired characteristics, such as improved mechanical strength, thermal stability, or dielectric performance, accelerating the discovery of new materials for advanced applications.

Toxicity and Bioaccumulation Prediction: Using pharmacokinetic and quantitative structure-activity relationship (QSAR) models to predict the potential biological interactions and environmental fate of this compound and its potential degradation by-products. epa.gov This can help in proactively assessing the environmental and health impacts of its lifecycle.

By integrating these advanced computational approaches, the scientific community can build a more comprehensive and predictive understanding of this compound, guiding the development of more sustainable practices and innovative applications.

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